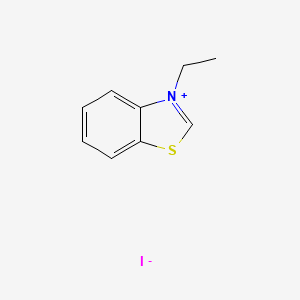

3-Ethylbenzothiazolium iodide

Descripción general

Descripción

3-Ethylbenzothiazolium iodide is an organic compound with the molecular formula C9H10INS. It belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group attached to the benzothiazolium ring, along with an iodide counterion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylbenzothiazolium iodide typically involves the reaction of 3-ethylbenzothiazole with an iodinating agent. One common method is the reaction of 3-ethylbenzothiazole with iodine in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and ensures consistent quality.

Análisis De Reacciones Químicas

Substitution Reactions

The iodide counterion in 3-ethylbenzothiazolium iodide is highly susceptible to nucleophilic displacement. Common reactions include:

For example, iodide-to-triflate exchange proceeds under mild conditions (room temperature, 4 hours) with silver nitrate, yielding thermally stable ionic liquids .

Cyclization Reactions

Under controlled conditions, this compound undergoes intramolecular cyclization. Key pathways include:

-

Formation of fused heterocycles : Heating in DMSO or methanol induces dehydrative cyclization, producing benzo[ d]imidazo[2,1- b]thiazolium derivatives. This is confirmed by NMR spectral shifts (disappearance of methylene protons at 5.4–6.4 ppm and emergence of vinyl protons at 8.4–9.0 ppm) .

Oxidation and Reduction

The benzothiazole core exhibits redox activity:

| Process | Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, acetic acid | Sulfoxides or sulfones |

| Reduction | NaBH₄, Pd/C under H₂ | Thiazolidines or open-chain amines |

Reduction pathways are particularly useful for modifying electronic properties of derived dyes.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the formation of complex architectures:

-

Suzuki-Miyaura Coupling : Using arylboronic acids and Pd(PPh₃)₄, the iodide substituent is replaced with aryl groups, enabling access to π-extended systems.

Anion Exchange and Metathesis

This compound serves as a precursor for ionic liquids via anion exchange:

| Anion Source | Conditions | Product Anion | Yield |

|---|---|---|---|

| Na[NTf₂] | Room temperature, 4 hours | [NTf₂]⁻ | >80% |

| Na[CF₃SO₃] | Ethanol reflux | [CF₃SO₃]⁻ | >85% |

These reactions produce low-melting-point salts (<100°C) suitable for electrochemical applications .

Synthetic Optimization

Industrial-scale synthesis employs solvent-free conditions:

-

N-Alkylation : Reaction of benzothiazole with ethyl iodide under ultrasonic irradiation (1 hour, room temperature) achieves >99% yield .

-

Purification : Recrystallization from acetone/ether mixtures ensures high purity (>98% by HPLC) .

Environmental and Kinetic Considerations

-

Reactivity Control : Adjusting the iodide concentration modulates reaction rates and selectivity in multicomponent systems.

-

Stability : Prolonged storage in DMSO or methanol accelerates decomposition via cyclization .

References cited correspond to the numbered sources provided in the original query.

Aplicaciones Científicas De Investigación

3-Ethylbenzothiazolium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and antiviral activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-ethylbenzothiazolium iodide involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular metabolism. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect multiple cellular processes.

Comparación Con Compuestos Similares

- 3-Methylbenzothiazolium iodide

- 3-Propylbenzothiazolium iodide

- 3-Butylbenzothiazolium iodide

Comparison: 3-Ethylbenzothiazolium iodide is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl derivative exhibits different solubility and stability properties, making it suitable for specific applications. The presence of the iodide ion also imparts distinct reactivity patterns, particularly in substitution reactions.

Actividad Biológica

3-Ethylbenzothiazolium iodide (EBI) is a compound of significant interest in biological research due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to intercalate into DNA, disrupting replication processes and leading to cell death. This intercalation can inhibit the function of various enzymes and proteins, thereby affecting cellular metabolism. The compound's interactions with cellular components suggest a multifaceted mechanism of action that is still under investigation.

Chemical Reactions

- Oxidation : EBI can be oxidized to form sulfoxides or sulfones.

- Reduction : It can undergo reduction to yield benzothiazoline derivatives.

- Substitution : Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles like chloride or bromide.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Antimicrobial Activity : EBI exhibits notable antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Bacillus cereus, with activity comparable to established antibiotics like norfloxacin .

- Antifungal Activity : The compound also demonstrates antifungal effects, making it a candidate for further exploration in treating fungal infections.

- Anticancer Potential : Research is ongoing to assess the anticancer properties of EBI. Its ability to disrupt cellular processes suggests potential therapeutic applications in oncology.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of EBI against multiple pathogens. The results indicated that EBI exhibited significant antibacterial activity at concentrations as low as mol/dm³, highlighting its potential as a lead compound in drug development .

Study 2: Mechanistic Insights

In vitro studies have shown that EBI's interaction with DNA leads to structural changes that prevent replication. This mechanism was elucidated through spectroscopic techniques, which demonstrated binding affinity between EBI and nucleic acids.

Study 3: Comparative Analysis

Comparative studies with similar compounds such as 3-Methylbenzothiazolium iodide revealed that the ethyl group in EBI influences its solubility and stability, thereby affecting its biological activity. In particular, EBI showed enhanced activity compared to its methyl and propyl analogs .

Data Tables

| Compound | Activity Level | Concentration (mol/dm³) | Notes |

|---|---|---|---|

| This compound | Highly Active | Effective against Staphylococcus aureus | |

| 2-Benzyl-3-ethylbenzothiazolium iodide | Moderate Activity | Noted for stimulation activity | |

| 3-Methylbenzothiazolium iodide | Lower Activity | Less effective than EBI |

Propiedades

IUPAC Name |

3-ethyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.HI/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBIZJDTNTELP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883952 | |

| Record name | Benzothiazolium, 3-ethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-94-6 | |

| Record name | Benzothiazolium, 3-ethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium ethiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolium, 3-ethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-ethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.